B1575989 Ranatuerin-8

Ranatuerin-8

Cat. No.: B1575989
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranatuerin-8 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin of the North American bullfrog, Rana catesbeiana . This linear peptide has a sequence of H-Phe-Ile-Ser-Ala-Ile-Ala-Ser-Phe-Leu-Gly-Lys-Phe-Leu-OH (FISAIASFLGKFL) and a molecular weight of 1413.7 Da . It is provided as a lyophilized powder with a high purity of >95%. As a member of the ranatuerin family, this compound is part of a critically important group of host defense peptides that serve as a cornerstone of innate immunity in amphibians . Its primary research value lies in its potent antibacterial activity and its role as a model compound for investigating the mechanisms of action of AMPs . These peptides are a promising resource in the fight against antibiotic-resistant bacteria, as they often target and disrupt bacterial membranes, a mechanism that makes it difficult for microbes to develop resistance . Researchers study this compound to understand how these cationic peptides selectively interact with the negatively charged surfaces of bacterial membranes, leading to membrane permeabilization via mechanisms such as the "carpet" or "toroidal-pore" models . Beyond its direct antimicrobial applications, the study of this compound contributes to broader research in immunology, evolutionary biology, and the development of novel anti-infective therapeutics. The product is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

FISAIASFLGKFL

Origin of Product

United States

Influence of Host Ontogeny on Antimicrobial Peptide Secretion

Developmental Regulation of Antimicrobial Peptide Production

Research indicates that the expression of antimicrobial peptides is developmentally regulated. Studies on various frog species have shown that the full arsenal (B13267) of these defensive peptides is typically not present until after metamorphosis. nih.govoup.com

For instance, in Lithobates catesbeianus, the expression of mRNA for the antimicrobial peptide ranalexin (B141904) was not detected in premetamorphic tadpoles but was present in metamorphosing tadpoles and adults. oup.com Similarly, in Xenopus laevis, the mRNA for the antimicrobial peptides magainin and PGLa was first detected at the onset of metamorphic climax. oup.com While granular glands, the site of AMP synthesis, are present in tadpoles, the ducts required for secretion may not fully develop until metamorphosis. oup.com

Antimicrobial Peptide Profiles in Larval vs. Adult Stages

The profile of antimicrobial peptides can differ significantly between larval and adult stages. Tadpoles, particularly those of species with short larval periods, tend to have reduced AMP defenses compared to species that have a longer larval stage. nih.gov This suggests a trade-off between investing energy in rapid development versus robust immune defenses. nih.gov

Synthetic Methodologies and Analog Design for Ranatuerin 8 Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ranatuerin-8 and Analogues

The primary method for producing this compound and its various analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS). smolecule.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The process begins with the C-terminal amino acid anchored to the resin, and subsequent amino acids are added sequentially. bachem.com Each cycle of amino acid addition involves the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. bachem.com

Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed in the synthesis of ranatuerin peptides. nih.gov Automated peptide synthesizers are often utilized to facilitate this process, ensuring efficiency and consistency. nih.gov Following the assembly of the complete peptide chain, the crude product is cleaved from the resin and deprotected using a cleavage cocktail, which typically includes trifluoroacetic acid (TFA) and various scavengers. nih.govrsc.org For peptides containing a disulfide bridge, such as those with a "Rana box" motif, an oxidation step is performed to form the cyclic structure. nih.govnih.gov Purification of the synthesized peptides is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Design and Synthesis of this compound Truncated Variants and Substituted Isoforms

The design of ranatuerin analogues is a strategic approach to investigate structure-activity relationships and to optimize their biological properties. nih.govmdpi.com This involves creating truncated versions and isoforms with specific amino acid substitutions to modulate characteristics like antimicrobial potency, selectivity, and stability. mdpi.comnih.gov

A significant feature of many ranatuerin peptides is the C-terminal "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comresearchgate.net The role of this motif in the peptide's bioactivity is a key area of investigation.

Rana Box Deletion: To understand the importance of the Rana box, truncated analogues are synthesized where this C-terminal cyclic portion is removed. nih.govvulcanchem.com Studies on related ranatuerin peptides have shown that deleting this region can have variable effects. For instance, in some cases, its removal leads to a decrease in antimicrobial activity, suggesting the cyclic structure is important for function. nih.govnih.gov However, in other instances, the deletion of the Rana box did not significantly impact activity, particularly when combined with other modifications. mdpi.com

Amidation: C-terminal amidation is another common modification. This involves replacing the C-terminal carboxylic acid with an amide group. Amidation can increase the net positive charge of the peptide and has been shown to compensate for the loss of activity that can occur with the deletion of the Rana box. mdpi.comfrontiersin.org For example, a truncated ranatuerin-2 (B1576050) analogue without the Rana box showed no antibacterial activity, but its amidated counterpart regained activity similar to the parent peptide. mdpi.com

Substituting specific amino acids in the ranatuerin sequence is a powerful tool to enhance desired properties. nih.govgoogle.com

Serine: Serine is sometimes used to replace cysteine residues. nih.govvulcanchem.com This substitution prevents the formation of the disulfide bridge in the Rana box, allowing researchers to study the contribution of the cyclic structure versus the linear sequence. vulcanchem.com Replacing the cysteines with serines in ranatuerin-1 (B1576056) had only a minor effect on its potency, indicating the disulfide bridge itself was not essential for its activity in that specific context. nih.govgoogle.com

Tryptophan: The introduction of tryptophan, an amino acid with a large hydrophobic side chain, can also be explored. However, in one study on a ranatuerin-2 analogue, a double tryptophan substitution led to decreased antimicrobial activity compared to a cationicity-enhanced version. mdpi.com

The modifications described above directly impact the physicochemical properties of the ranatuerin analogues, which in turn influence their biological activity. nih.govmdpi.com

α-helicity: The tendency of a peptide to form an α-helical structure, particularly in a membrane-like environment, is crucial for the activity of many AMPs. nih.govmdpi.com Circular dichroism studies are used to assess the α-helical content. nih.gov Deletion of the Rana box has been shown to markedly reduce the helical conformation of a ranatuerin peptide. nih.gov Conversely, certain amino acid substitutions can increase α-helicity. nih.gov

Net Charge: The net positive charge is a key determinant of a peptide's initial interaction with bacterial membranes. mdpi.comresearchgate.net Increasing the number of cationic residues like lysine (B10760008) directly increases the net charge. nih.govmdpi.com C-terminal amidation also contributes to a higher net positive charge compared to the unmodified peptide. mdpi.com

Hydrophobicity: Hydrophobicity, the measure of a molecule's aversion to water, is another critical factor for membrane interaction. nih.govmdpi.com The hydrophobicity of a peptide can be fine-tuned through amino acid substitutions. While increased hydrophobicity can enhance antimicrobial activity, it can also lead to increased toxicity towards mammalian cells. nih.govresearchgate.net Therefore, a balance between charge and hydrophobicity is often sought to optimize the therapeutic index of the peptide. mdpi.com

The following table summarizes the effects of different modifications on the properties of ranatuerin analogues, based on studies of ranatuerin-1 and ranatuerin-2 peptides.

ModificationPeptide Analogue ExampleEffect on Structure/PropertyReference
Rana Box Deletion Ranatuerin-2PLx-22Reduced α-helicity nih.gov
C-terminal Amidation R2AW(1-22)-NH₂Compensates for activity loss from Rana box deletion mdpi.com
Lysine Substitution [Lys-8]ranatuerin-1Increased α-helicity and cationicity nih.gov
Serine for Cysteine Substitution [Ser-19, Ser-25]ranatuerin-1Minor effect on potency nih.gov
Alanine (B10760859) Substitution [Ala-22]ranatuerin-1Increased predicted α-helicity google.com

Structural Elucidation and Conformational Analysis of Ranatuerin 8 and Its Analogues

Primary Structure Determination of Ranatuerin-8 via Edman Degradation and Mass Spectrometry

The determination of the primary structure, or amino acid sequence, of a peptide is fundamental to its characterization. Historically, this has been achieved through methods like Edman degradation, a process that sequentially removes amino acid residues from the N-terminus of a peptide for identification. google.com Modern approaches frequently combine this with mass spectrometry (MS), which provides highly accurate molecular weight data and fragmentation patterns to confirm or determine the sequence. nih.govphotophysics.com

Nine distinct peptides, named ranatuerins 1 through 9, were successfully isolated from the skin extracts of the American bullfrog, Lithobates catesbeianus. capes.gov.br Subsequent analysis of skin secretions from this species using mass spectrometry confirmed the presence of this compound, among others. nih.gov While this compound has been identified as part of this peptide family, which also includes the structurally related ranatuerins 5, 6, 7, and 9, its specific amino acid sequence is not detailed in the available scientific literature. capes.gov.brgoogle.com

However, the primary structures of numerous ranatuerin analogues have been fully elucidated, often through a combination of "shotgun" cloning of the precursor-encoding cDNA and subsequent confirmation by mass spectrometry and automated Edman degradation. nih.govnih.gov This molecular approach reveals a precursor protein structure that typically includes a signal peptide, an acidic spacer region, a processing site, and the sequence of the mature peptide. nih.govmdpi.com The sequences of several well-characterized ranatuerin analogues are presented below, illustrating the diversity within the family.

Table 1: Primary Amino Acid Sequences of Selected Ranatuerin Analogues
Peptide NameAmino Acid SequenceSource OrganismReference
Ranatuerin-1TGLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDCRana temporaria nih.gov
Ranatuerin-2PGFLSFLKGIAKHVAGSIANNLKCKITGGCRana pipiens novoprolabs.com
Ranatuerin-2PbSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTRana pipiens nih.gov
Ranatuerin-2-AWGFMDTAKNVAKNVAATLLDKLKCKITGGCAmolops wuyiensis mdpi.comnih.gov
Ranatuerin-2CBdGFLDIIKNLGKTFAGHMLDKIRCTIGTCPPSPLithobates catesbeianus nih.gov

Assessment of Secondary Structure through Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. photophysics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insight into the prevalence of conformations like α-helices, β-sheets, and random coils. photophysics.com

While specific CD spectroscopy data for this compound is not available, extensive studies have been performed on its analogues, such as Ranatuerin-2PLx, Ranatuerin-2Pb, and Ranatuerin-2-AW. nih.govnih.govmdpi.com A consistent finding from these studies is that the peptides' conformation is highly dependent on the solvent environment. In aqueous solutions, such as ammonium (B1175870) acetate (B1210297) buffer, these peptides typically exhibit a random coil structure. nih.govnih.gov However, in a membrane-mimicking environment, such as 50% trifluoroethanol (TFE), they adopt a predominantly α-helical conformation. nih.govnih.govmdpi.com This induced helicity is believed to be critical for their biological activity.

The CD spectra of Ranatuerin-2PLx, for example, show the characteristic pattern of a random coil in aqueous buffer but a typical α-helical spectrum with negative peaks around 208 and 222 nm in 50% TFE solution. nih.gov Similarly, Ranatuerin-2Pb and its analogues were found to form α-helical structures in 50% TFE and in the presence of lipid bilayer liposomes, but not in an aqueous environment. nih.gov

Table 2: Estimated Secondary Structure Content (%) of Ranatuerin-2Pb and its Analogues in 50% TFE/H₂O Solution
PeptideHelix (%)Antiparallel (%)Parallel (%)Turn (%)Others (%)Reference
Ranatuerin-2Pb50.07.81.210.929.8 nih.gov
RPa (Analogue of Ranatuerin-2Pb)33.618.14.311.432.5 nih.gov
RPb (Analogue of Ranatuerin-2Pb)49.67.60.09.833.0 nih.gov

Computational Prediction of this compound's Conformation (e.g., α-helix, β-sheet, β-turn domains)

In addition to experimental techniques, computational methods are widely used to predict the three-dimensional structures of peptides. nih.govumn.edu Algorithms and online tools such as SABLE, Pepfold-3, and Heliquest utilize the primary amino acid sequence to model potential secondary and tertiary structures. nih.govresearchgate.netresearchgate.net

Specific computational predictions for this compound are not documented, but analyses of its analogues provide valuable insights into the likely structural motifs of the ranatuerin family. For instance, the predicted conformation of Ranatuerin-1 (B1576056) is noted to comprise three distinct structural domains: an N-terminal α-helix, a central β-sheet, and a C-terminal β-turn. Secondary structure predictions for other putative ranatuerin peptides also show arrangements of α-helices, β-sheets, and extended coils. researchgate.net The reliability of these predictive models is often assessed using tools like a Ramachandran plot, which evaluates the stereochemical quality of the predicted structure. mdpi.com For Ranatuerin-2-AW analogues, models predicted using the Pepfold-3 server were deemed high quality, with over 90% of amino acid residues located in the most favored regions of the Ramachandran plot. mdpi.com These models consistently predict an α-helical structure, which aligns with experimental CD spectroscopy results. mdpi.com

Analysis of Disulfide Bridge Formation and its Structural Implications in Ranatuerin Peptides

A hallmark of many ranatuerin peptides is the presence of an intramolecular disulfide bridge at the C-terminal end, which forms a cyclic domain. capes.gov.brnih.gov This feature is often referred to as the 'Rana box'. nih.govmdpi.com The size of this ring can vary; ranatuerins 1 and 4 contain a heptapeptide (B1575542) ring (formed between two cysteine residues separated by five other amino acids), whereas ranatuerins 2 and 3 possess a hexapeptide ring. capes.gov.brgoogle.com This disulfide bond is crucial for stabilizing the peptide's three-dimensional structure.

The functional importance of this disulfide bridge has been a subject of investigation, with some conflicting findings. The C-terminal cyclic domain is thought to be important for maintaining the antimicrobial and antiproliferative activity of some peptides. nih.gov For example, analysis of Ranatuerin-2PLx showed that deleting the 'Rana box' domain significantly reduced the peptide's helical content and biological activity. nih.gov

Conversely, a 2023 study on Ranatuerin-2-AW investigated the role of the disulfide bridge by substituting the two cysteine residues with serine, an amino acid of similar size but incapable of forming a disulfide bond. mdpi.com The results showed that this analogue, [Ser²³,²⁹]R2AW, retained similar antibacterial activity to the parent peptide, suggesting the disulfide bridge itself was not essential for this specific function. mdpi.comnih.gov However, the anticancer activity of the analogue was slightly reduced. mdpi.com This indicates that while the cyclic 'Rana box' domain as a whole may be important for maintaining an optimal structure for activity, the disulfide bond itself may be dispensable for certain functions in some ranatuerin analogues.

Mechanistic Investigations of Ranatuerin 8 S Biological Activities at the Molecular and Cellular Level

Elucidation of Membrane Interaction Mechanisms in Model Systems

The interaction of Ranatuerin-8 with cell membranes is the cornerstone of its biological activity. This process is typically studied using model membrane systems, such as liposomes that mimic the lipid composition of bacterial or eukaryotic cells, as well as live bacterial cells. nih.govmdpi.com

Bacterial Membrane Permeabilization Studies

The definitive action of the ranatuerin peptide family is the permeabilization and subsequent disruption of bacterial membranes. google.comvulcanchem.com This mechanism is believed to involve a direct interaction with the fatty acyl chains within the cell membrane, leading to a loss of osmotic balance and cell death. google.com Studies on ranatuerin peptides demonstrate a rapid, concentration-dependent killing of bacteria. nih.govmdpi.com For instance, time-kill assays on the related peptide Ranatuerin-2Pb show that at four times its minimum inhibitory concentration (MIC), it can kill all Staphylococcus aureus bacteria within 10 minutes. nih.gov

The permeabilization effect can be directly visualized and quantified using techniques like the SYTOX Green nucleic acid stain assay. nih.gov This dye cannot enter cells with intact membranes; however, upon membrane disruption by a peptide like a ranatuerin, the dye enters the cell, binds to nucleic acids, and produces a fluorescent signal. nih.gov Kinetic studies on ranatuerin analogs show this fluorescence increases in a concentration-dependent manner, confirming that the peptide compromises membrane integrity. mdpi.com

Specific activity data for this compound shows it is effective against Gram-positive bacteria. google.com The table below summarizes the minimum inhibitory concentration (MIC) for this compound and a related peptide from the ranatuerin family.

PeptideMicroorganismMIC (µM)Source
This compoundStaphylococcus aureus130 google.com
Ranatuerin-2PbStaphylococcus aureus8 nih.gov
Ranatuerin-2PbEscherichia coli8 nih.gov

Role of Amphipathicity and Cationicity in Membrane Disruption

The ability of this compound to disrupt bacterial membranes is intrinsically linked to two key physicochemical properties: its net positive charge (cationicity) and its spatial distribution of hydrophobic and hydrophilic residues (amphipathicity). nih.govcore.ac.uk Like most AMPs, ranatuerins possess a propensity to form an amphipathic α-helical structure in a membrane environment. google.comvulcanchem.com

The process begins with an electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as phosphatidylglycerol. vulcanchem.commdpi.com This initial binding is driven by the peptide's cationicity, which arises from basic amino acid residues like lysine (B10760008). google.com Once concentrated on the membrane surface, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer. vulcanchem.com The hydrophobic face of the peptide partitions into the nonpolar core of the membrane, while the hydrophilic face may remain associated with the lipid headgroups and water. mdpi.com This insertion disrupts the normal packing of membrane lipids, leading to the formation of pores or channels through mechanisms described by the "barrel-stave," "carpet," or "toroidal-pore" models. mdpi.commdpi.com

Structure-activity relationship studies on ranatuerin analogs have confirmed the importance of these properties. For example, substituting certain amino acids in Ranatuerin-1 (B1576056) to increase its cationicity and α-helicity resulted in an analog with significantly increased potency against a range of bacteria. nih.govmdpi.com Similarly, enhancing the cationicity and hydrophobicity of a Ranatuerin-2 (B1576050) analog led to a sharp optimization of its antibacterial activity. mdpi.com

PeptideSequenceNet ChargeSource
This compound (Temporin-CBd)FISAIASFLGKFL-NH2+1 oup.com
Ranatuerin-2PbGLLGSIGKALGGLLKGLKELGKLKCKITKC+4 nih.gov
Ranatuerin-1SMLSVLKNLGKVGLGLVACKINKQC+4 google.com

Selectivity Mechanisms for Microbial Membranes vs. Eukaryotic Cell Membranes in in vitro models

A critical feature for any potential therapeutic AMP is its ability to selectively target microbial cells while sparing host cells. This compound demonstrates this selectivity, a trait rooted in the fundamental differences between bacterial and eukaryotic cell membranes. google.comnih.gov

Bacterial membranes are typically rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.gov This net negative charge strongly attracts cationic peptides like this compound via electrostatic interactions. vulcanchem.com In contrast, the outer leaflet of mammalian cell membranes, such as human red blood cells, is primarily composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, and also contains a significant amount of cholesterol, which tends to stabilize the bilayer and make it less susceptible to disruption. nih.govmdpi.com

This compositional difference forms the basis of selectivity. The lack of strong electrostatic attraction minimizes the binding of this compound to eukaryotic cells, thus preventing membrane lysis. nih.gov This is demonstrated by in vitro hemolytic assays, which measure the lysis of red blood cells. A patent document covering Ranatuerins 1 through 9 reported that at a concentration of 20 µg/ml, none of the peptides, including this compound, showed any detectable hemolytic activity against human erythrocytes. google.com This indicates a high degree of selectivity. The therapeutic index (TI), calculated as the ratio of the concentration causing 50% hemolysis (HC50) to the MIC, is a common metric for selectivity. nih.gov Given its negligible hemolytic activity and a MIC of 130 µM against S. aureus, this compound possesses a favorable therapeutic index. google.com Studies on other ranatuerins, like an analog of Ranatuerin-1, have shown that modifications can increase antimicrobial potency with only minimal increases in hemolytic activity, highlighting the potential to engineer peptides with even greater selectivity. mdpi.com

Intracellular Target Identification and Perturbation

While membrane disruption is the most widely accepted mechanism of action for this compound and its family members, some AMPs are known to translocate across the cell membrane without causing immediate lysis and then interfere with vital intracellular processes. imrpress.comasm.orgnih.gov Whether this compound possesses such secondary mechanisms is not well-established and represents an area for further research.

DNA Binding Assays

Some AMPs exert their antimicrobial effects by binding to negatively charged intracellular molecules like DNA and RNA, thereby inhibiting crucial processes such as replication, transcription, or translation. jmbfs.orgmdpi.com This interaction is often studied using methods like electrophoretic mobility shift assays (EMSAs), which can detect the binding of a peptide to a nucleic acid fragment. researchgate.net For example, the peptide buforin II is known to pass through the membrane and inhibit cellular functions by binding to DNA and RNA. asm.org

However, the primary mechanism for the ranatuerin family is considered to be membrane lytic. google.comimrpress.com There are currently no published studies demonstrating that this compound specifically binds to DNA or RNA. Therefore, while interaction with nucleic acids is a known mechanism for some AMPs, it remains an unconfirmed mode of action for this compound.

Interference with Intracellular Metabolic Processes

Another potential intracellular mode of action for AMPs is the disruption of essential metabolic pathways. asm.orgnih.gov This can include the inhibition of protein synthesis by targeting ribosomes, the inhibition of cell wall synthesis, or the disruption of key enzymatic activities necessary for cellular energy production. nih.govmdpi.commdpi.com For example, some peptides can interfere with ATP synthesis, leading to a critical energy deficit that impairs multiple cellular functions. mdpi.com

As with DNA binding, the principal mechanism attributed to the ranatuerin family is membrane disruption. google.comimrpress.comvulcanchem.com Specific investigations into the effects of this compound on bacterial metabolic processes have not been reported in the scientific literature. The potential for this compound to act on intracellular targets remains a possibility that requires future experimental validation to determine if it possesses a multi-faceted mechanism of action beyond membrane permeabilization.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Correlation of Structural Domains with Activity

The structure of ranatuerin peptides is generally characterized by three key domains: an N-terminal α-helix, a central β-sheet, and a C-terminal "Rana box" loop. nih.gov Studies on ranatuerin-1, a closely related peptide, have shown that the full sequence is necessary for its antimicrobial action. google.com

The N-terminal α-helical domain (residues 1-8) is crucial for the peptide's function. nih.gov Deletion of this domain in ranatuerin-1 results in an inactive analogue. nih.govgoogle.com The α-helical conformation is believed to be the most effective for interacting with bacterial membranes. mdpi.com Circular dichroism studies have confirmed the significant α-helical character of ranatuerin-1 in a membrane-mimicking environment. nih.gov

The central β-sheet region also plays a vital role. google.com In ranatuerin-1, substituting glycine (B1666218) residues within this domain with lysine led to inactive peptides, despite an increase in α-helicity and positive charge. nih.gov This highlights the importance of this specific structural element for biological activity. nih.gov

The C-terminal Rana box is a conserved feature in many ranid frog AMPs, including ranatuerins. mdpi.comfrontiersin.org This domain consists of a cyclic heptapeptide (B1575542) formed by a disulfide bridge between two cysteine residues. mdpi.comfrontiersin.orgnih.gov The role of the Rana box can vary between different peptide families. mdpi.com For some peptides, like brevinin, its removal decreases antimicrobial activity. nih.gov In the case of ranatuerin-2PLx, the Rana box is important for both antimicrobial and antiproliferative activities. nih.gov However, for other peptides like ranatuerin-2AW, the disulfide bridge and the Rana box appear to be dispensable for antibacterial activity. mdpi.com Deletion of the cyclic heptapeptide region in ranatuerin-1 resulted in an inactive analogue, underscoring its importance in this specific peptide. google.com The cationicity, or positive charge, within the Rana box is also considered crucial for maintaining biological activities. nih.gov

Impact of Specific Amino Acid Substitutions on Biological Function

The modification of specific amino acids in ranatuerin peptides has been a key strategy to understand their function and enhance their therapeutic potential.

Original Peptide/Analogue Modification Effect on Activity Reference
Ranatuerin-1Asn-8 -> LysIncreased α-helicity and cationicity; increased potency against bacteria and C. albicans with only a small increase in hemolytic activity. nih.gov nih.gov
Ranatuerin-1Asn-22 -> AlaIncreased α-helicity and hydrophobicity; 3.5-fold increase in hemolytic activity. nih.gov nih.gov
Ranatuerin-1Cys-19 & Cys-25 -> SerDecreased antimicrobial potency. nih.gov nih.gov
Ranatuerin-2AWCys-23 & Cys-29 -> SerSimilar antibacterial activity to the natural peptide. mdpi.com mdpi.com
R2AW(1-22)-NH₂Asp-4 -> Lys, Asp-19 -> Lys, Leu-20Significantly optimized antibacterial and anticancer activities. mdpi.com mdpi.com
R2AW(1-22)-NH₂Ala-6 -> Trp, Ala-10 -> TrpDecreased antimicrobial activity compared to the Lys/Leu substituted analogue. mdpi.com mdpi.com

These studies demonstrate that targeted amino acid substitutions can significantly alter the biological profile of ranatuerin peptides. For instance, increasing the positive charge at specific positions can enhance antimicrobial potency without significantly increasing toxicity to host cells. nih.gov Conversely, modifications that increase hydrophobicity can lead to higher hemolytic activity. nih.gov

Hydrophobicity and Hydrophobic Moment Contributions to Mechanistic Efficacy

Hydrophobicity and the hydrophobic moment are critical physicochemical properties that influence the efficacy of antimicrobial peptides like this compound. capes.gov.br These properties, along with net charge and amphipathicity, play significant roles in the peptide's ability to interact with and disrupt microbial membranes. capes.gov.brmdpi.com

An increase in hydrophobicity can enhance the penetration of microbial membranes. researchgate.net However, excessive hydrophobicity is often linked to increased toxicity towards mammalian cells, leading to a loss of antimicrobial specificity. researchgate.net For example, the substitution of asparagine with alanine (B10760859) at position 22 in ranatuerin-1 increased its hydrophobicity and led to a significant increase in its hemolytic activity. nih.gov

The hydrophobic moment is a measure of the amphipathicity of a peptide helix, indicating the segregation of hydrophobic and hydrophilic residues. A delicate balance of amphipathicity and α-helicity is necessary for broad-spectrum antimicrobial activity with low toxicity. mdpi.com The design of ranatuerin analogues often involves optimizing this balance to improve therapeutic potential. mdpi.comresearchgate.net For example, the highly active analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ was designed by enhancing both cationicity and hydrophobicity, resulting in significantly improved antibacterial and anticancer activities. mdpi.com This highlights the importance of a finely tuned hydrophobic character for the potent and selective action of ranatuerin peptides.

Theoretical and Computational Studies of Ranatuerin 8

Bioinformatics Tools for Sequence and Structural Prediction

The initial step in the computational analysis of a peptide like Ranatuerin-8 involves the use of bioinformatics tools to predict its structure from its amino acid sequence. These tools employ algorithms based on homology modeling, threading, or ab initio methods to generate three-dimensional models. ejosdr.comwikipedia.org

Sequence Analysis and Secondary Structure Prediction: Before 3D modeling, tools are used to analyze the primary amino acid sequence to predict secondary structural elements like alpha-helices and beta-sheets. nih.gov The PSIPRED protein analysis workbench, for example, is a comprehensive tool for predicting secondary structures. nih.gov Many peptides in the ranatuerin family are known to adopt an amphipathic α-helical conformation in membrane-like environments, a key feature for their antimicrobial activity. mdpi.comunina.it Bioinformatics tools help to identify these helical regions within the this compound sequence.

Tertiary Structure Prediction: Once secondary structures are predicted, more advanced tools generate full 3D models. There are two primary approaches for this: template-based modeling and de novo (or ab initio) modeling. ejosdr.com Template-based modeling is effective when a homologous protein with a known structure is available in a database like the Protein Data Bank (PDB). ejosdr.com De novo methods, on the other hand, build structures from scratch and are used when no suitable template exists. ejosdr.com

Several web-based servers and software packages are available for this purpose. The quality and reliability of these predicted structures are often evaluated using tools like a Ramachandran plot, which assesses the plausibility of the peptide backbone's dihedral angles. mdpi.com

Below is an interactive table of commonly used bioinformatics tools for peptide structure prediction.

Tool/ServerPrimary FunctionMethodologyReference
PHYRE2 3D Structure PredictionHomology modeling, using hidden Markov models to improve alignment and detection. molbiol-tools.ca, ejosdr.com
I-TASSER 3D Structure PredictionIterative threading assembly refinement; builds models from multiple-threading alignments. molbiol-tools.ca
SWISS-MODEL 3D Structure PredictionAutomated comparative protein modeling server. molbiol-tools.ca
PEP-FOLD 3D Peptide PredictionDe novo prediction that uses a hidden Markov model to predict conformations of short amino acid segments. frontiersin.org
PSIPRED Secondary Structure PredictionPredicts secondary structures (α-helices, β-sheets) from the amino acid sequence. nih.gov

Molecular Modeling and Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. uzh.chnih.gov For this compound, MD simulations provide high-resolution insights into its conformational dynamics, stability, and interactions with its environment, such as a bacterial cell membrane. uzh.ch The simulations solve Newton's laws of motion for a system of atoms and molecules, allowing researchers to observe the peptide's behavior on a timescale from picoseconds to microseconds. uzh.chnih.gov

Simulation of Peptide Dynamics: A typical MD simulation for this compound would begin with the 3D structure predicted by bioinformatics tools. This structure would be placed in a simulated environment, such as a water box (to observe its behavior in solution) or a model lipid bilayer representing a bacterial membrane. nih.govnih.gov Studies on other AMPs have shown that many are disordered in aqueous solution but fold into their active secondary structure upon interacting with a membrane. mdpi.com MD simulations can capture this folding process at the lipid-water interface. nih.gov

Interaction with Model Membranes: To understand its antimicrobial mechanism, this compound would be simulated with model lipid bilayers. These models can be designed to mimic the composition of bacterial membranes (e.g., containing anionic phospholipids (B1166683) like phosphatidylglycerol) or mammalian membranes (e.g., zwitterionic phospholipids like phosphatidylcholine). nih.gov These simulations can reveal how the peptide binds to and inserts into the membrane, a crucial step in its bactericidal action. The strength of the peptide-lipid interaction is often driven by electrostatic attraction between the cationic peptide and anionic lipids. nih.gov The GROMACS package is a commonly used engine for performing such simulations. nih.gov

In Silico Analysis of Structure-Activity Relationships and Peptide Design

In silico analysis is critical for understanding the structure-activity relationship (SAR) of this compound, which explores how its chemical structure correlates with its biological activity. This knowledge is then used to computationally design novel peptide analogs with improved properties, such as enhanced potency or selectivity. sci-hub.semdpi.com

Identifying Key Residues: Computational tools can predict how modifications to the this compound sequence affect its physicochemical properties. Key properties for AMPs include cationicity (net positive charge), hydrophobicity, and amphipathicity. mdpi.com For instance, studies on the related peptide Ranatuerin-1 (B1576056) showed that substituting the neutral asparagine residue at position 8 with a positively charged lysine (B10760008) ([Lys-8] Ranatuerin-1) led to increased cationicity, α-helicity, and a significant boost in antimicrobial potency against a range of bacteria. unina.itnih.gov Similar in silico substitutions could be performed on the this compound sequence to predict which modifications would be most beneficial.

Designing Novel Analogs: Based on SAR analysis, new this compound analogs can be designed. This can involve:

Amino Acid Substitution: Replacing specific amino acids to modulate charge, hydrophobicity, or helical content. mdpi.comnih.gov

Truncation: Deleting portions of the peptide, such as the N- or C-terminus, to identify the minimal active sequence, as was done for Ranatuerin-2Pb. nih.gov This can also reduce production costs. sci-hub.se

Hybridization: Combining sequences from different peptides to create a new one with hybrid properties.

The table below outlines common amino acid substitutions and their intended effects in antimicrobial peptide design.

Modification TypeExample SubstitutionPredicted Effect on PeptideRationale
Increase Cationicity Asparagine (N) → Lysine (K)Increased positive chargeEnhances initial electrostatic attraction to negatively charged bacterial membranes. unina.it
Increase Hydrophobicity Asparagine (N) → Alanine (B10760859) (A)Increased non-polar surface areaCan enhance membrane disruption but may also increase toxicity (hemolytic activity). nih.gov
Enhance Helicity Glycine (B1666218) (G) → Alanine (A)Promotes α-helix formationStabilizes the active amphipathic helical structure required for membrane interaction.
Introduce Tryptophan Leucine (L) → Tryptophan (W)Anchors peptide to membrane interfaceThe bulky indole (B1671886) side chain of tryptophan preferentially locates at the lipid-water interface. frontiersin.org

Docking Studies to Predict Interactions with Biological Targets

While many AMPs act by disrupting the cell membrane, some can also translocate into the cytoplasm and interact with intracellular targets like DNA or enzymes. researchgate.net Molecular docking is a computational technique used to predict the binding orientation and affinity of one molecule (the ligand, e.g., this compound) to the binding site of another (the receptor, e.g., a bacterial protein). mdpi.com

The Docking Process: The process requires a 3D structure of both the peptide and the target protein. Docking software, such as Vina, then systematically samples different binding poses of the peptide within the target's active site, calculating a "docking score" for each pose. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com

Identifying Potential Targets for this compound: For this compound, docking studies could be used to screen against a library of essential bacterial proteins to hypothesize its mechanism of action. If this compound is found to have a high binding affinity for a specific enzyme, this suggests that inhibition of that enzyme could be part of its antimicrobial activity. These in silico predictions provide a basis for subsequent experimental validation. researchgate.net

Common intracellular targets for antimicrobial agents that could be investigated for this compound are listed in the table below.

Potential Bacterial TargetFunctionRelevance as a Target
DNA Gyrase Controls DNA topology and is essential for DNA replication.A well-established target for antibacterial drugs. researchgate.netmdpi.com
Dihydrofolate Reductase (DHFR) Involved in the synthesis of nucleic acids and amino acids.Inhibition disrupts essential metabolic pathways. researchgate.net
MurB Enzyme A key enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.Inhibition weakens the cell wall, leading to cell lysis. researchgate.net
FabZ An enzyme involved in the fatty acid synthesis (FAS) pathway.Disruption of fatty acid synthesis compromises the integrity of the cell membrane. mdpi.com

Future Research Directions and Applications in Basic Science

Development of Ranatuerin-8 as a Research Probe or Tool Compound

The inherent bioactivity of this compound makes it a compelling candidate for development as a research probe. Its ability to interact with and disrupt microbial membranes can be harnessed to study the biophysical properties of these essential structures. By tagging this compound with fluorescent or isotopic labels, researchers could visualize and track its interactions with bacterial cells in real-time. This would provide a powerful tool for investigating the dynamics of membrane permeabilization and the mechanisms of antimicrobial peptide action. frontiersin.org

Furthermore, the specificity of this compound for certain microbial species could be exploited to develop diagnostic tools. Immobilized on a surface or incorporated into a sensor, this compound could be used to detect the presence of specific pathogens in clinical or environmental samples. This application would require a thorough understanding of its binding kinetics and selectivity, which can be achieved through detailed structure-activity relationship studies.

Exploration of Synergistic Interactions with Other Antimicrobial Compounds in Research Models

The potential for synergistic interactions between this compound and other antimicrobial agents is a promising area of research. Combining this compound with conventional antibiotics or other antimicrobial peptides (AMPs) could lead to enhanced efficacy and a broader spectrum of activity. frontiersin.orgmdpi.com Research models, both in vitro and in vivo, are crucial for exploring these interactions.

Checkerboard assays can be employed to systematically test various combinations and concentrations of this compound and other compounds to identify synergistic, additive, or antagonistic effects.

Time-kill kinetic studies can reveal how the combination of agents affects the rate of bacterial killing compared to individual treatments. plos.org

In vivo infection models , using organisms such as Galleria mellonella or mice, can provide a more complex biological system to validate the in vitro findings and assess the therapeutic potential of synergistic combinations.

Understanding the mechanisms behind these synergistic interactions, such as enhanced membrane permeabilization by this compound facilitating the entry of another antibiotic, could inform the design of more effective combination therapies against multidrug-resistant pathogens. frontiersin.org

Investigation of this compound's Role in Amphibian Innate Immunity

This compound is a natural component of the amphibian innate immune system, playing a crucial role in defending against a wide array of pathogens in their environment. uvic.caresearchgate.netmdpi.com Further investigation into its specific role within this complex defense system is warranted.

Studies have shown that the expression of AMPs, including ranatuerins, can vary with the developmental stage of the amphibian. oup.com For instance, some tadpoles produce a different profile of AMPs compared to adult frogs, suggesting a tailored immune response to the specific threats encountered at different life stages. uvic.ca Research focusing on the expression levels of this compound in response to various pathogens, environmental stressors, or during different developmental phases would provide valuable insights into its physiological importance. oup.com This could involve quantitative PCR to measure gene expression or mass spectrometry to quantify peptide levels in skin secretions. Such studies would not only enhance our understanding of amphibian immunology but also provide a broader perspective on the evolution and function of innate immune systems.

Designing Novel Peptide Scaffolds Based on this compound for Fundamental Biological Inquiry

The structural framework of this compound provides a valuable template for designing novel peptide scaffolds with tailored functionalities for basic research. plos.org By understanding the relationship between its amino acid sequence, structure, and activity, scientists can engineer new peptides with enhanced or entirely new properties. researchgate.netmdpi.com

For example, the amphipathic nature of this compound, with its distinct hydrophobic and hydrophilic regions, is key to its membrane-disrupting activity. nih.gov By systematically modifying the amino acid sequence, researchers can alter its helicity, charge, and hydrophobicity to probe the fundamental principles of peptide-membrane interactions. researchgate.net This could involve creating a library of this compound analogs and testing their activity against model membranes of varying lipid compositions.

Furthermore, specific domains of this compound could be incorporated into larger protein constructs to confer new functionalities. For instance, the membrane-targeting portion of the peptide could be fused to a fluorescent protein to create a probe for visualizing cell membranes or to an enzyme to direct its activity to a specific cellular location. These engineered peptides would serve as powerful tools for dissecting complex biological processes.

Addressing Challenges in Peptide Stability and Delivery for in vitro Research

A significant hurdle in the use of peptides like this compound for in vitro research is their inherent instability and challenges with delivery. csic.esnih.gov Peptides are susceptible to degradation by proteases present in biological fluids and can be chemically unstable under certain conditions. csic.es

Future research should focus on strategies to enhance the stability of this compound. This could involve:

Chemical modifications: Incorporating unnatural amino acids, cyclizing the peptide backbone, or modifying the N- and C-termini can increase resistance to enzymatic degradation. csic.es

Formulation strategies: Encapsulating this compound in nanoparticles, liposomes, or hydrogels can protect it from degradation and facilitate its controlled release. nih.gov

Addressing these challenges is critical for ensuring the reproducibility and reliability of in vitro experiments. By developing more stable and deliverable forms of this compound, researchers can more accurately study its biological effects and unlock its full potential as a research tool.

Methodological Considerations and Challenges in Ranatuerin 8 Research

Optimization of Peptide Synthesis and Purification for Research-Grade Material

The generation of high-purity Ranatuerin-8 is fundamental for accurate and reproducible scientific investigation. Solid-phase peptide synthesis (SPPS) is the conventional method for producing this peptide, but it is not without its difficulties. A significant challenge during SPPS is the tendency of the growing peptide chain to aggregate on the solid resin support. americanpeptidesociety.org This aggregation can obstruct the reaction, leading to the creation of incomplete peptide sequences that are challenging to separate from the final product. peptide.com The selection of appropriate coupling reagents and specialized resins is critical to improve reaction speeds and reduce aggregation.

After the peptide is synthesized, it must be cleaved from the resin and undergo a stringent purification process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound. google.commdpi.com Optimizing the RP-HPLC protocol, including the choice of stationary and mobile phases and the gradient of the solvent, is crucial for achieving the desired purity. ijsra.net The final purity is confirmed using analytical techniques like mass spectrometry to ensure the correct molecular weight of the peptide. biosynth.com

Table 1: Challenges and Mitigation Strategies in this compound Synthesis and Purification

Challenge Mitigation Strategy Desired Outcome
Peptide Aggregation during SPPS Use of specialized resins (e.g., PEG-based) and chaotropic salts. peptide.com Improved solvation of the peptide-resin complex and reduced aggregation.
Incomplete Reactions Employment of potent coupling reagents and monitoring of reaction completion. americanpeptidesociety.org Higher yield of the full-length target peptide.
Difficult Purification Optimization of RP-HPLC conditions (e.g., shallow elution gradients). ijsra.net Enhanced separation of the target peptide from impurities.

| Presence of Deletion Sequences | Use of pseudoproline dipeptides to disrupt secondary structure formation. peptide.comvapourtec.com | Minimized formation of difficult-to-remove side products. |

Reproducibility of Biological Activity Assays in in vitro and ex vivo Models

Ensuring that the results of biological activity assays are reproducible is a critical aspect of credible scientific research. microbe-investigations.com For this compound, which demonstrates activities such as antimicrobial effects, the consistency of these assays across various labs and experiments is vital. nih.gov

In antimicrobial susceptibility tests, variations in experimental conditions can greatly affect the outcomes. derangedphysiology.com Factors like the specific bacterial strain, its growth phase, the size of the initial bacterial population, and the makeup of the growth medium can alter the measured minimum inhibitory concentration (MIC). derangedphysiology.comnih.govoup.com Thus, strict following of standardized protocols is necessary to produce data that can be compared. nih.gov The use of automated systems can also help reduce human error and improve the consistency of results. microbe-investigations.com

In ex vivo models that use isolated cells or tissues, the source and handling of the biological material can cause variability. The age, sex, and health of the animal from which the cells are taken can influence how the cells react to this compound.

Standardization of Analytical Techniques for Comparative Studies

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key tools for determining the structure of this compound. ijsra.net However, differences in instrument settings and data analysis can exist between laboratories. mdpi.com Establishing agreed-upon guidelines for these techniques would make it easier to compare structural data. clsi.orgclsi.org

Quantifying this compound in biological samples also requires standardized methods. nih.gov Techniques like enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-mass spectrometry (LC-MS) are often used. nih.gov The creation and validation of certified reference materials for this compound would act as a standard for calibrating these assays, ensuring their accuracy and comparability among different research teams. researchgate.net

Limitations of Current in vitro Models in Fully Capturing Biological Complexity

While in vitro models are crucial for studying this compound, they have limitations in fully mimicking the complex environment inside a living organism. researchgate.netfacellitate.com These limitations need to be considered when interpreting in vitro results. asm.org

A major limitation is that these models are simplified. For instance, testing this compound's antimicrobial activity against a single type of bacteria in a lab dish doesn't account for the complex interactions between the peptide, the host's immune system, and the microbiome. nih.gov In a living system, factors like host proteins and pH can affect the peptide's effectiveness. frontiersin.org

Similarly, 2D cell cultures lack the three-dimensional structure and cell-to-cell communications found in natural tissues. researchgate.netbiocompare.combiocompare.com This can alter how the peptide interacts with its target cells. facellitate.com More advanced models like organoids and "organ-on-a-chip" systems are being developed to better simulate physiological conditions. nih.gov These models offer a more realistic environment for assessing the biological activity of this compound. biocompare.com

Table 2: Compound Names Mentioned

Compound Name

Q & A

Q. What experimental protocols are essential for establishing the biochemical activity of Ranatuerin-8 in preliminary studies?

To validate biochemical activity, researchers should employ dose-response assays (e.g., using cell viability or enzyme inhibition models) and include appropriate controls (vehicle, positive/negative controls). Dose ranges should span 3–4 orders of magnitude to identify EC50/IC50 values. Replicate experiments (n ≥ 3) are critical to assess variability, and data normalization to baseline measurements (e.g., untreated cells) is recommended to mitigate batch effects .

Q. How can researchers ensure accurate structural characterization of this compound during isolation and synthesis?

Structural elucidation requires a combination of analytical techniques:

  • Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation.
  • Circular dichroism (CD) or NMR spectroscopy to resolve secondary structures (e.g., α-helical motifs common in antimicrobial peptides).
  • HPLC purity assessments (≥95% purity threshold) with orthogonal column chemistries (C18 vs. ion-exchange) to validate homogeneity .

Q. What are the methodological best practices for isolating this compound from natural sources?

Isolation protocols should detail:

  • Extraction buffers (e.g., acidic methanol for peptide stability).
  • Chromatography steps (size-exclusion followed by reverse-phase HPLC).
  • Bioactivity-guided fractionation to track target activity across purification stages. Include negative controls (e.g., fractions without bioactivity) to rule out non-specific interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictory findings (e.g., membrane disruption vs. intracellular targeting) require:

  • Dose-dependent mechanistic assays (e.g., fluorescent dye leakage for membrane integrity vs. subcellular localization imaging).
  • Context-specific controls (e.g., lipid composition of model membranes or cell lines with varying receptor expression).
  • Meta-analysis of existing data to identify confounding variables (e.g., peptide aggregation states or solvent effects) .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships observed in this compound toxicity studies?

For non-linear data (e.g., hormetic responses), use:

  • Four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves.
  • Bootstrapping to estimate confidence intervals for EC50/LC50 values.
  • ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and power analyses to address reproducibility concerns .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile?

  • Species-specific considerations : Use transgenic models (e.g., humanized immune systems) if cross-species activity is low.
  • Dosing routes : Compare intravenous vs. topical administration to assess bioavailability.
  • Tissue distribution studies : Utilize radiolabeled or fluorescently tagged peptides with LC-MS/MS quantification.
  • Temporal sampling : Collect plasma/tissue samples at multiple timepoints to model half-life and clearance .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound production?

  • Quality-by-Design (QbD) approaches : Define critical process parameters (e.g., temperature, coupling efficiency) during solid-phase synthesis.
  • Stability-indicating assays : Monitor degradation under stress conditions (heat, pH extremes).
  • Orthogonal analytical methods : Pair HPLC with capillary electrophoresis to detect minor impurities .

Methodological & Reproducibility Considerations

Q. How should conflicting data on this compound’s antimicrobial spectrum be addressed in meta-analyses?

  • Stratification by pathogen strain : Report MIC/MBC values with standardized CLSI/EUCAST protocols.
  • Control for peptide stability : Include protease inhibitors in assays if bacterial proteolytic activity is suspected.
  • Public data repositories : Share raw datasets (e.g., via Zenodo) to enable re-analysis .

Q. What experimental designs validate this compound’s selectivity between prokaryotic and eukaryotic cells?

  • Dual-assay systems : Compare hemolytic activity (e.g., RBC lysis) and antimicrobial efficacy in parallel.
  • Therapeutic index (TI) calculations : TI = HC50 (hemolysis) / MIC (pathogen).
  • High-content screening : Use live-cell imaging to track real-time cytotoxicity in mammalian cells .

Q. How can multi-omics approaches (proteomics, transcriptomics) elucidate this compound’s off-target effects?

  • Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways.
  • Interaction proteomics : Affinity purification coupled with MS to map peptide-protein networks.
  • Data integration tools : Use STRING or Reactome for pathway enrichment analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.